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Compound of Interest

Compound Name: 4-Nitrophenylacetic acid

Cat. No.: B359581

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural characteristics of molecules like 4-nitrophenylacetic acid is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a
powerful analytical tool for elucidating the carbon framework of organic compounds. This guide
provides a detailed overview of the 13C NMR data for 4-nitrophenylacetic acid, a
comprehensive experimental protocol for data acquisition, and a structural representation.

13C NMR Data for 4-Nitrophenylacetic Acid

The 13C NMR spectrum of 4-nitrophenylacetic acid presents a distinct set of signals
corresponding to each unique carbon environment within the molecule. The chemical shifts are
influenced by the electronic environment, including the effects of the aromatic ring, the
carboxylic acid group, and the strongly electron-withdrawing nitro group.

The predicted 13C NMR chemical shifts for 4-nitrophenylacetic acid are summarized in the
table below. These values are calculated based on established algorithms and provide a
reliable reference for spectral interpretation.
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Carbon Atom Chemical Shift (8) in ppm
C1 (C-NO2) 147.3

C2/C6 (CH) 130.8

C3/C5 (CH) 123.8

C4 (C-CH2) 142.1

C7 (CH2) 40.7

C8 (C=0) 176.5

Note: These are predicted chemical shift values. Actual experimental values may vary slightly
depending on the solvent and other experimental conditions.

Structural Representation

To provide a clear visual reference for the assignment of the 13C NMR signals, the chemical
structure of 4-nitrophenylacetic acid is presented below. The diagram illustrates the
numbering of the carbon atoms corresponding to the data in the table.

Caption: Chemical structure of 4-Nitrophenylacetic acid with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a proton-decoupled 13C
NMR spectrum of 4-nitrophenylacetic acid.

1. Sample Preparation:

» Dissolve approximately 20-50 mg of 4-nitrophenylacetic acid in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., Deuterated Chloroform (CDCI3), Deuterated Dimethyl Sulfoxide
(DMSO-d6), or Deuterated Methanol (CD30D)). The choice of solvent may depend on the
solubility of the compound and the desired chemical shift reference.

e Transfer the solution to a standard 5 mm NMR tube.
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If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for
chemical shift referencing (6 = 0.00 ppm).

. NMR Spectrometer Setup:

The experiment should be performed on a high-resolution NMR spectrometer, typically with a
proton frequency of 300 MHz or higher.

Tune and match the 13C probe to the resonant frequency.
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical
peaks.

. Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on
Bruker instruments) is typically used.

Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient
relaxation of the carbon nuclei, particularly the quaternary carbons.

Pulse Width (P1): Calibrate a 90° pulse for the 13C channel. For routine spectra, a 30° or
45° flip angle can be used to reduce the overall experiment time.

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 210 ppm)
is generally sufficient to cover the expected chemical shift range for most organic molecules.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans
(typically ranging from several hundred to several thousand) is required to achieve an
adequate signal-to-noise ratio. The exact number will depend on the sample concentration
and the spectrometer's sensitivity.

Temperature: The experiment is typically run at a constant temperature, usually around 298
K (25 °C).
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4. Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum to obtain pure absorption lineshapes.

o Apply a baseline correction to ensure a flat baseline across the spectrum.

» Reference the spectrum to the solvent peak or the internal standard (TMS).

 Integrate the signals if quantitative analysis is required, although for standard 13C NMR, the
peak intensities are not always directly proportional to the number of carbons.

This comprehensive guide provides the necessary data and protocols for the analysis of 4-
nitrophenylacetic acid using 13C NMR spectroscopy, aiding researchers in their structural
elucidation and drug development endeavors.

 To cite this document: BenchChem. [In-Depth Technical Guide to the 13C NMR of 4-
Nitrophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b359581#4-nitrophenylacetic-acid-13c-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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